CCK (26-31) (non-sulfated)
Overview
Description
Cholecystokinin (26-31) (non-sulfated): is a peptide hormone fragment found in the gut and brain. It is an N-terminal fragment of cholecystokinin, a peptide hormone that stimulates digestion, regulates satiety, and is associated with anxiety . The non-sulfated form of cholecystokinin (26-31) is less active compared to its sulfated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecystokinin (26-31) (non-sulfated) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of cholecystokinin (26-31) (non-sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Cholecystokinin (26-31) (non-sulfated) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products: The major products formed from these reactions include modified peptide fragments with altered amino acid sequences or functional groups .
Scientific Research Applications
Cholecystokinin (26-31) (non-sulfated) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in digestion, satiety regulation, and anxiety-related pathways.
Medicine: Explored for potential therapeutic applications in gastrointestinal disorders and anxiety management.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Cholecystokinin (26-31) (non-sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) located in the gut and brain. This binding stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also regulates satiety and inhibits acid secretion from the stomach. In the brain, cholecystokinin acts as a neurotransmitter, modulating anxiety and other behaviors .
Comparison with Similar Compounds
Cholecystokinin (26-31) (sulfated): More active form due to the presence of sulfate groups.
Cholecystokinin (26-33) (non-sulfated): Longer peptide fragment with similar functions.
Cholecystokinin (30-33) (non-sulfated): Shorter fragment with distinct biological activities.
Uniqueness: Cholecystokinin (26-31) (non-sulfated) is unique due to its specific sequence and lack of sulfation, which affects its activity and interactions with receptors. This makes it a valuable tool for studying the role of sulfation in peptide hormone function .
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIRLWWYUBVSM-QKUYTOGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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